

Spectroscopic Profile of Ferulamide: A Technical Guide

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Introduction: **Ferulamide**, an amide derivative of ferulic acid, represents a class of compounds with significant interest in phytochemical and pharmacological research. The structural elucidation and confirmation of such molecules heavily rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the representative spectroscopic data for a simple, primary **ferulamide**.

It is important to note that "**ferulamide**" can refer to a range of structures where ferulic acid is bonded to different amine-containing moieties. As a complete, consolidated spectroscopic dataset for the simplest primary **ferulamide** (where the amine is ammonia) is not readily available in a single public source, this guide presents a representative dataset compiled from the known spectral characteristics of the ferulic acid backbone and the primary amide functional group.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data for **ferulamide**.

Table 1: Representative ¹H NMR Spectroscopic Data for Ferulamide

Solvent: DMSO-d6



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~9.55	S	1H	Phenolic -OH	Chemical shift can be variable and peak may be broad.
~7.50, ~7.00	br s	2Н	-CONH2	Amide protons, may appear as two separate broad singlets.
7.32	d, J ≈ 15.9 Hz	1H	H-7	Trans-alkene proton.
7.15	d, J ≈ 1.9 Hz	1H	H-2	Aromatic proton.
7.00	dd, J≈8.2, 1.9 Hz	1H	H-6	Aromatic proton.
6.80	d, J ≈ 8.2 Hz	1H	H-5	Aromatic proton.
6.45	d, J ≈ 15.9 Hz	1H	H-8	Trans-alkene proton.
3.83	S	3H	-ОСН₃	Methoxy group protons.

s: singlet, d: doublet, dd: doublet of doublets, br s: broad singlet, J: coupling constant in Hz. Note: The chemical shifts are estimations based on data for ferulic acid and typical values for primary amides in DMSO-d₆. Actual values may vary.[1]

Table 2: Representative ¹³C NMR Spectroscopic Data for Ferulamide

Solvent: DMSO-d6



Chemical Shift (δ) ppm	Assignment
~167.5	C-9 (C=O)
148.9	C-4
147.8	C-3
141.0	C-7
125.7	C-1
122.7	C-6
118.5	C-8
115.5	C-5
111.1	C-2
55.6	-OCH₃

Note: The chemical shifts are based on data for ferulic acid and typical values for a primary amide carbonyl.[2][3] Actual values can vary.

Table 3: Representative IR Absorption Data for Ferulamide



Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3450 - 3200	Strong, Broad	O-H Stretch	Phenolic Hydroxyl
~3350, ~3180	Medium	N-H Asymmetric & Symmetric Stretch	Primary Amide (- CONH ₂)[4][5]
~1660	Strong	C=O Stretch (Amide I)	Primary Amide (- CONH ₂)[4][5]
~1625	Medium	N-H Bend (Amide II)	Primary Amide (- CONH ₂)[5]
~1600, ~1515	Medium-Strong	C=C Stretch	Aromatic Ring
~1630	Medium	C=C Stretch	Alkene
~1400	Medium	C-N Stretch	Primary Amide (- CONH ₂)[4]
~1270	Strong	Ar-O Stretch	Aryl Ether

Note: This table combines characteristic peaks for ferulic acid and primary amides.[6][7][8] The exact peak positions and intensities can be influenced by the physical state of the sample (solid/liquid) and intermolecular hydrogen bonding.

Table 4: Representative Mass Spectrometry (MS) Data for Ferulamide



m/z	lon Type	Fragmentation Pathway
193	[M] ⁺	Molecular Ion (for primary amide of ferulic acid, C ₁₀ H ₁₁ NO ₃)
177	[M-NH ₂]+	Loss of the amino group.
149	[M-CONH ₂] ⁺	Cleavage of the amide bond, loss of the carbamoyl group.[9]
134	[M-CONH2-CH3]+	Subsequent loss of a methyl radical from the methoxy group.
176	[M-OH]+	Loss of the phenolic hydroxyl group.

Note: The fragmentation pattern is a prediction based on the structure of **ferulamide** and common fragmentation pathways for amides and cinnamic acid derivatives.[9][10][11] The relative abundances of the fragments will depend on the ionization technique used (e.g., EI, ESI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like **ferulamide**.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

• Sample Preparation: Weigh 5-10 mg of the purified **ferulamide** sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. [12]



- Transfer to NMR Tube: Filter the solution to remove any particulate matter and transfer the clear solution into a standard 5 mm NMR tube.[12]
- Instrumentation: The spectra are recorded on an NMR spectrometer, typically operating at a field strength of 300-600 MHz for ¹H NMR.
- ¹H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
 - The data is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13]
- 13C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., power-gated decoupling) is typically used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
 - The spectral width is set to cover the expected range for carbon chemical shifts (e.g., 0-200 ppm).
 - A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
 - The data is referenced to the solvent peaks.[13]
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.



Methodology (for a solid sample):

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (a few mg) of **ferulamide** in a volatile solvent like methylene chloride or acetone.[14]
 - Place a drop of the solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
 [14]
 - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[14]
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.[15]
 - Compress the mixture into a thin, transparent pellet using a hydraulic press.[15]
- Data Acquisition:
 - Place the prepared sample (salt plate or KBr pellet) in the sample holder of an FTIR spectrometer.
 - Record a background spectrum of the empty sample holder (or a pure KBr pellet).
 - Record the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (using Electrospray Ionization - ESI):

Sample Preparation:

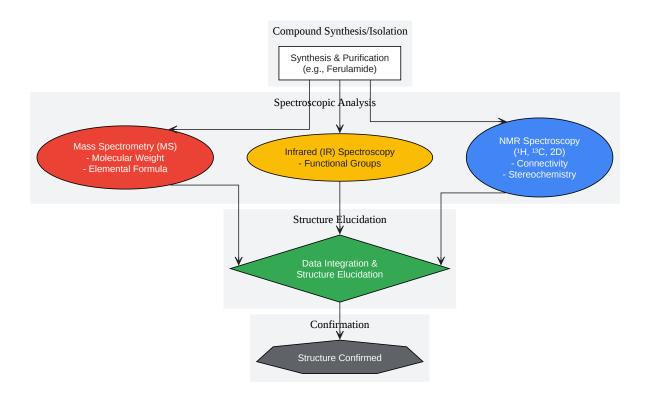


- Prepare a dilute solution of the **ferulamide** sample (e.g., 1-10 μg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[16]
- A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode analysis.[17]
- Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source. This is often coupled with a liquid chromatography (LC) system for sample introduction (LC-MS).
- Data Acquisition:
 - The sample solution is introduced into the ESI source at a constant flow rate.
 - A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.
 [18]
 - The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
 - The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
 - A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion.
- Tandem MS (MS/MS) for Fragmentation Analysis:
 - The molecular ion of interest is selected in the first mass analyzer.
 - It is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
 - The resulting fragment ions are analyzed in the second mass analyzer to obtain the MS/MS spectrum, which provides information about the molecular structure.[17]

Visualization of Spectroscopic Analysis Workflow



The following diagram illustrates a typical workflow for the characterization of a synthesized or isolated compound like **ferulamide** using spectroscopic methods.



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Caption: Workflow for Spectroscopic Characterization.



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